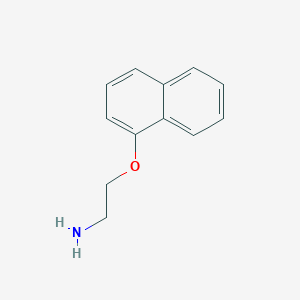
5-Butilbenceno-1,3-diol
Descripción general
Descripción
5-Butylbenzene-1,3-diol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Butylbenzene-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Butylbenzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butylbenzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 5-Butilbenceno-1,3-diol es una materia prima e intermediario importante utilizado en la síntesis orgánica . Se puede utilizar para producir una variedad de otros productos químicos.
Farmacéuticos
Este compuesto se utiliza como intermediario en la industria farmacéutica . Se puede utilizar en la síntesis de diversos fármacos.
Agroquímicos
El this compound también se utiliza en la producción de agroquímicos . Estos podrían incluir pesticidas, herbicidas y otros productos químicos utilizados en la agricultura.
Colorantes
En la industria de los colorantes, este compuesto se utiliza como materia prima . Se puede utilizar en la producción de diversos colorantes.
Alquilación de Pirocatecol
El this compound se puede producir mediante la alquilación de pirocatecol con alcohol terc-butílico en benceno en presencia de ácido sulfúrico . Este proceso produce 3,5-di-terc-butilbenceno-1,2-diol con un rendimiento mayor que en la reacción análoga con alcohol terc-butílico .
Propiedades Bactericidas
El this compound y otros resorcinoles alquílicos se han estudiado por sus propiedades bactericidas . Esto podría hacerlos útiles en el desarrollo de nuevos antibióticos o desinfectantes.
Mecanismo De Acción
Target of Action
5-Butylbenzene-1,3-diol, also known as tert-butylcatechol, is a member of the phenol family . The unique structure of 5-butylbenzene-1,3-diol brings about a series of interesting properties. As an organic compound, it is primarily hydrophobic, meaning it repels water . This property makes it useful in industries that require the material to be resistant to moisture .
Mode of Action
One of the most notable properties of 5-butylbenzene-1,3-diol is its antioxidant properties . As a catechol derivative, it has significant antioxidant activity, scavenging harmful free radicals and preventing oxidative damage . This property has attracted attention from the cosmetics industry for its potential benefits in skin care products, where it can help prevent premature aging and promote healthy skin conditions .
Biochemical Pathways
Its antioxidant activity suggests that it may play a role in pathways related to oxidative stress and cellular aging
Pharmacokinetics
Its hydrophobic nature suggests that it may have good bioavailability and could be absorbed well in the body .
Result of Action
The primary result of the action of 5-butylbenzene-1,3-diol is its antioxidant activity . By scavenging harmful free radicals, it can prevent oxidative damage to cells and tissues . This can help to maintain the health and integrity of cells, potentially slowing down the aging process and promoting healthy skin conditions .
Action Environment
The action of 5-butylbenzene-1,3-diol can be influenced by various environmental factors. Its hydrophobic nature means that it is resistant to moisture, which could influence its stability and efficacy . Additionally, its antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Butylbenzene-1,3-diol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been studied for its bactericidal properties, indicating its potential use in antimicrobial applications . The compound interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-Butylbenzene-1,3-diol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, 5-Butylbenzene-1,3-diol has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Butylbenzene-1,3-diol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit certain hydrolases, leading to the accumulation of specific substrates, or activate oxidoreductases, facilitating the conversion of substrates into products. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Butylbenzene-1,3-diol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Butylbenzene-1,3-diol is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations may lead to cytotoxic effects, while lower concentrations may have more subtle, regulatory effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Butylbenzene-1,3-diol in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At higher dosages, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold dosage beyond which the compound’s effects become detrimental. Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
5-Butylbenzene-1,3-diol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Butylbenzene-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its potential therapeutic applications . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in various biological contexts.
Subcellular Localization
5-Butylbenzene-1,3-diol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications . The subcellular distribution of 5-Butylbenzene-1,3-diol can influence its interactions with other biomolecules and its overall efficacy in modulating cellular functions.
Propiedades
IUPAC Name |
5-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZMGUQZTOWLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563470 | |
| Record name | 5-Butylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46113-76-2 | |
| Record name | 5-Butylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


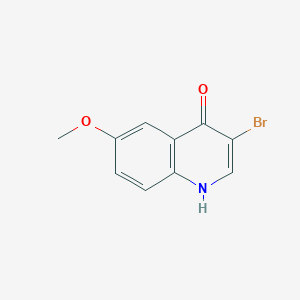

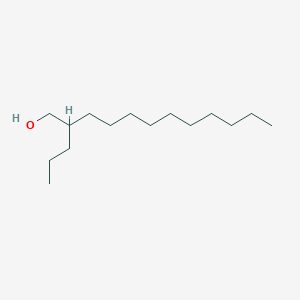

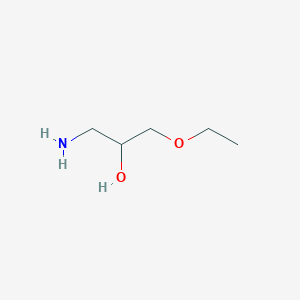
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
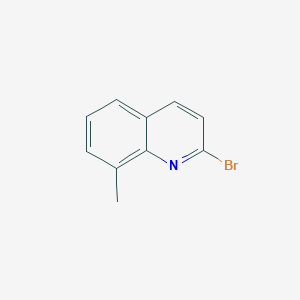

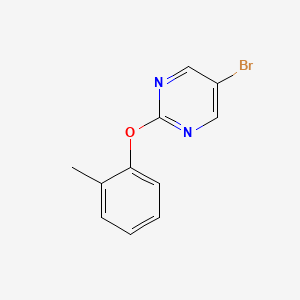
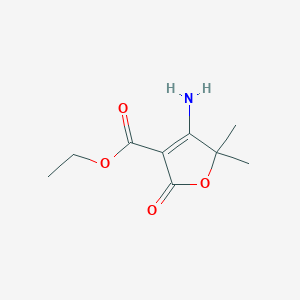
![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)


